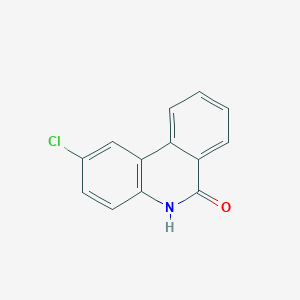
2-chloro-5H-phenanthridin-6-one
Vue d'ensemble
Description
2-chloro-5H-phenanthridin-6-one, also known as 2-chlorophenanthridin-6 (5H)-one, is a chemical compound with the molecular formula C13H8ClNO . It has a molecular weight of 229.66 .
Synthesis Analysis
The synthesis of phenanthridin-6-ones, including 2-chloro-5H-phenanthridin-6-one, has been achieved through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process involves the use of carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .Molecular Structure Analysis
The molecular structure of 2-chloro-5H-phenanthridin-6-one consists of a phenanthridinone skeleton with a chlorine atom attached to the second carbon atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .Physical And Chemical Properties Analysis
2-chloro-5H-phenanthridin-6-one has a melting point of over 260 °C and a predicted boiling point of 304.9±21.0 °C . Its density is predicted to be 1.346±0.06 g/cm3 . The pKa is predicted to be 12.40±0.20 .Applications De Recherche Scientifique
Antiviral Agents and Interferon Inducers
2-chloro-5H-phenanthridin-6-one derivatives have been identified as potential antiviral agents and interferon inducers. These compounds exhibit significant activity due to their structural features, which include various substituents that enhance their biological efficacy. Their synthesis involves the use of chloro, bromo, hydroxy, and other groups to modify the phenanthridin-6-one core, aiming to improve its antiviral properties and ability to induce interferon production (McCahery & Bratton, 1997).
Antitumor Properties
Several studies have focused on synthesizing new derivatives of 2-chloro-5H-phenanthridin-6-one to evaluate their antitumor properties. These efforts include the development of 6-amino-substituted benzo[c]phenanthridine derivatives, which showed a relationship between cytotoxicity and topoisomerase poisoning properties, although lacking significant antitumor effects in certain leukemia systems (Janin et al., 1993). Additionally, the synthesis of phenanthridin-6(5H)-ones through copper-catalyzed cyclization highlights a method to achieve these compounds, which are of interest due to their potential biological activities (Gui et al., 2013).
Synthesis and Chemical Properties
The compound and its derivatives serve as key intermediates in organic synthesis, offering pathways to heterocyclic compounds with various biological activities. One example is the palladium-catalyzed sequential aryl-aryl and N-aryl coupling, a methodology that provides access to 6-phenanthridinones and their heterocyclic analogues, demonstrating the versatility of these compounds in synthetic chemistry (Ferraccioli et al., 2004).
Immunomodulatory Effects
2-chloro-5H-phenanthridin-6-one has also been explored for its immunosuppressive activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in immune reactions involving cytotoxicity. This compound has shown potential as an immunomodulator, able to inhibit lymphocyte proliferation and potentiate the effects of gamma radiation on murine spleen cells (Weltin et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJAQODRZEIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297035 | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5H-phenanthridin-6-one | |
CAS RN |
27353-44-2 | |
| Record name | NSC113300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)
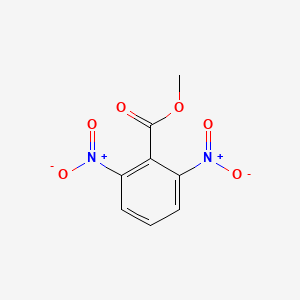
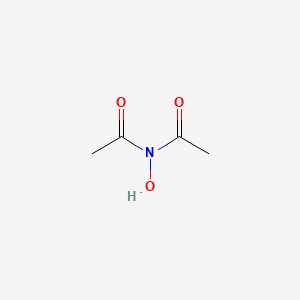
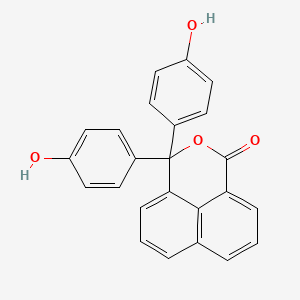
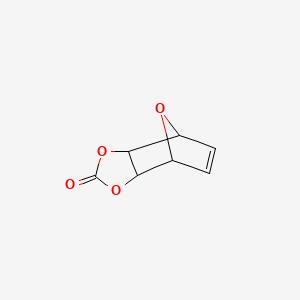
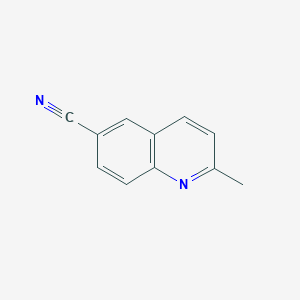
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

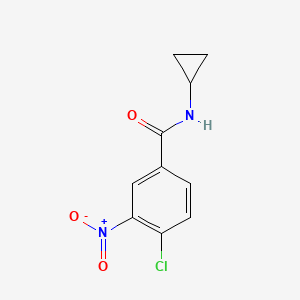
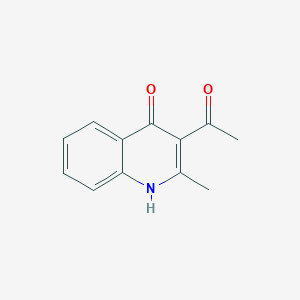
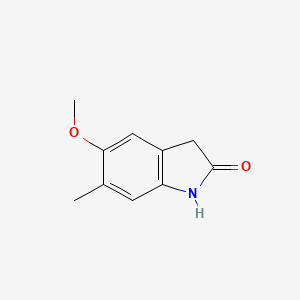
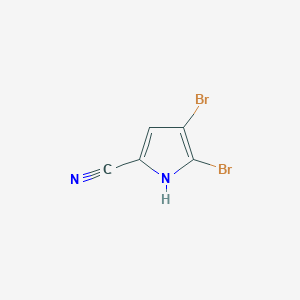
![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)
